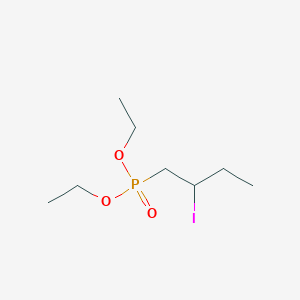
1-Diethoxyphosphoryl-2-iodo-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethoxyphosphoryl-2-iodo-butane is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a diethoxyphosphoryl group and an iodine atom attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Diethoxyphosphoryl-2-iodo-butane can be synthesized through several methods. One common approach involves the reaction of 1-iodobutane with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the iodine atom by the diethoxyphosphoryl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diethoxyphosphoryl-2-iodo-butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation: The diethoxyphosphoryl group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of butane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of new organophosphorus compounds with different functional groups.
Oxidation: Production of phosphonic acids or phosphonates.
Reduction: Generation of butane derivatives.
Applications De Recherche Scientifique
1-Diethoxyphosphoryl-2-iodo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diethoxyphosphoryl groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Diethoxyphosphoryl-2-iodo-butane involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The diethoxyphosphoryl group can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodobutane: A simple alkyl iodide used as an alkylating agent.
Diethyl phosphite: A phosphorus-containing compound used in organic synthesis.
1-Diethoxyphosphoryl-2-bromo-butane: A bromine analog of 1-Diethoxyphosphoryl-2-iodo-butane with similar reactivity.
Uniqueness
This compound is unique due to the combination of the diethoxyphosphoryl group and the iodine atom, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields of research make it a valuable compound for scientific investigation.
Propriétés
Numéro CAS |
183180-82-7 |
|---|---|
Formule moléculaire |
C8H18IO3P |
Poids moléculaire |
320.10 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-iodobutane |
InChI |
InChI=1S/C8H18IO3P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
QNDKYPNQNCBINQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CP(=O)(OCC)OCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


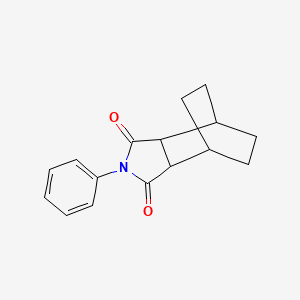
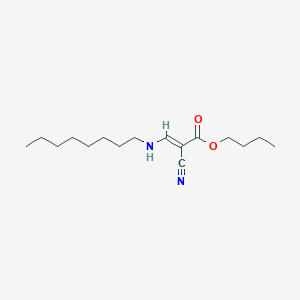
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
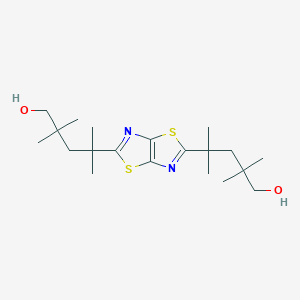
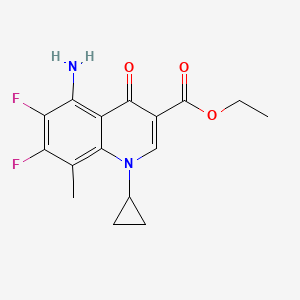
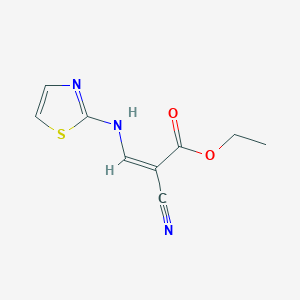
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)




![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
